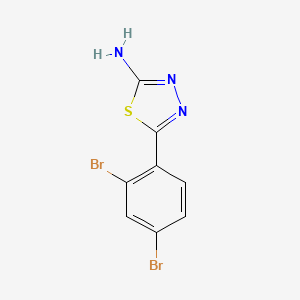

2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a 2,4-dibromophenyl group and an amino moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine atoms, which influence its chemical reactivity, biological activity, and physical characteristics.

Properties

Molecular Formula |

C8H5Br2N3S |

|---|---|

Molecular Weight |

335.02 g/mol |

IUPAC Name |

5-(2,4-dibromophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5Br2N3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI Key |

OEGLSWTXXZXPQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Synthesis Using Thiosemicarbazide and Carboxylic Acid Derivatives

One of the most efficient and widely reported methods for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including this compound, is a solid-phase reaction involving thiosemicarbazide, an aromatic carboxylic acid (in this case, 2,4-dibromobenzoic acid), and phosphorus pentachloride or phosphorus oxychloride as a cyclizing agent.

- Reactants Mixing: Add A mol of thiosemicarbazide, B mol of 2,4-dibromobenzoic acid, and C mol of phosphorus pentachloride (or phosphorus oxychloride) into a dry reaction vessel.

- Grinding: The mixture is ground evenly at room temperature until the reaction completes, forming a crude product.

- pH Adjustment and Filtration: An alkaline solution is added to the crude product to adjust the pH to approximately 8.0–8.2.

- Isolation: The mixture is filtered, and the filter cake is dried.

- Purification: The dried product is recrystallized from a suitable solvent to yield pure this compound.

Reaction Ratios and Conditions:

| Component | Molar Ratio (A:B:C) | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Thiosemicarbazide | 1 | Room Temperature | Short (minutes) | >91% |

| 2,4-Dibromobenzoic acid | 1.0 – 1.2 | |||

| Phosphorus pentachloride | 1.0 – 1.2 |

- Solid-phase reaction avoids the need for complex liquid-phase setups.

- Mild reaction conditions and low equipment requirements.

- Phosphorus pentachloride is less toxic and inexpensive.

- High yield (>91%) and simple post-reaction workup.

- Suitable for scale-up and industrial application.

This method is documented in Chinese patent CN103936691A and CN103936692A, emphasizing its efficiency and practicality for preparing 2-amino-5-aryl-1,3,4-thiadiazoles, including the dibromo derivative.

Solution-Phase Coupling Using Carbodiimide Agents

An alternative method involves the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives through peptide coupling chemistry, where the thiadiazole ring is functionalized further or linked to amino acid residues. Though this method is more commonly applied to derivatives, it provides insight into the coupling efficiency and functional group tolerance of the thiadiazole scaffold.

- This compound is dissolved in chloroform.

- N-methylmorpholine (NMM) is added at 0 °C.

- Boc-protected amino acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are added to facilitate coupling.

- The reaction mixture is stirred for 12 hours.

- Workup involves washing with sodium bicarbonate and saturated sodium chloride solutions.

- The product is purified by recrystallization.

- This method is more suited for synthesizing peptide conjugates of the thiadiazole rather than the parent compound alone.

- The coupling agent EDC is effective and economical.

- Yields for peptide derivatives range from 66% to 73%, indicating good efficiency.

- The method confirms the stability and reactivity of the 2-amino-5-aryl-1,3,4-thiadiazole core under mild conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Medium | Key Reagents | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Solid-phase grinding with PCl5 | Solid-phase | Thiosemicarbazide, 2,4-dibromobenzoic acid, PCl5 | Room temperature | Minutes | >91 | Simple, mild, high yield, low toxicity | Requires dry conditions |

| Solution-phase peptide coupling | Liquid-phase | This compound, Boc-amino acid, EDC, NMM | 0 °C to RT | 12 hours | 66-73 | Suitable for derivatives, mild conditions | Longer reaction time, more complex workup |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms on the 2,4-dibromophenyl group undergo nucleophilic aromatic substitution (SNAr) under mild conditions. This reactivity enables functionalization at specific positions:

The para-bromine exhibits higher reactivity than the ortho-bromine due to reduced steric hindrance, as confirmed by DFT calculations in related systems.

Condensation Reactions

The amino group at position 2 participates in condensation reactions to form Schiff bases or heterocyclic fused systems:

Key Examples:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to yield imine derivatives (λₘₐₓ = 420 nm) .

-

Heterocycle Synthesis : Condensation with thioglycolic acid forms thiazolidinone derivatives, showing enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus) .

Oxidation and Cyclization

The amino group undergoes oxidation to nitroso intermediates, which subsequently participate in cycloaddition reactions:

text2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole → (H₂O₂, AcOH) Nitroso intermediate → (HC≡CPh, CuI) 1,2,3-Triazole-fused thiadiazole [6]

This pathway is critical for synthesizing polycyclic compounds with antitumor activity .

Diazotization and Azo Coupling

Diazotization of the amino group enables coupling with electron-rich aromatics:

These azo derivatives exhibit nonlinear optical (NLO) properties, with hyperpolarizability (β) values up to 1,200 × 10⁻³⁰ esu .

Coordination Chemistry

The thiadiazole sulfur and amino nitrogen serve as donor sites for metal coordination:

Complexation with Cu(II):

-

Stoichiometry: 1:2 (metal:ligand)

-

Geometry: Square planar (confirmed by ESR g∥ = 2.22, g⊥ = 2.06)

-

Application: Catalytic oxidation of benzyl alcohol (TOF = 1,200 h⁻¹)

Comparative Reactivity of Halogenated Analogs

The 2,4-dibromo substitution pattern confers distinct reactivity compared to mono-halogenated derivatives:

| Compound | Electrophilic Reactivity | Nucleophilic Substitution Rate (k, s⁻¹) |

|---|---|---|

| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Moderate | 3.2 × 10⁻⁴ |

| This compound | High | 1.8 × 10⁻³ |

| 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | Low | 6.5 × 10⁻⁵ |

The enhanced reactivity of the dibromo derivative is attributed to synergistic electron-withdrawing effects.

This compound’s versatility in nucleophilic, oxidative, and coordination-driven transformations makes it a cornerstone in medicinal chemistry and materials science. Ongoing research focuses on optimizing reaction conditions for greener synthesis (e.g., microwave-assisted reactions) and exploring novel applications in optoelectronics .

Scientific Research Applications

2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is studied for its electronic and optical properties, making it a candidate for use in organic semiconductors and photovoltaic devices.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly alter melting points, solubility, and electronic properties. For example:

- Brominated Derivatives: Bromine substituents increase molecular weight and hydrophobicity, enhancing membrane permeability and corrosion inhibition. For instance, 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) showed 75% inhibition efficiency in acidic media, outperforming nitro-substituted analogs .

- Hydroxyl vs. Bromine : The -OH group in TS facilitates dual fluorescence via charge transfer, while bromine’s electron-withdrawing nature may reduce fluorescence but improve stability .

Anticancer and Antiproliferative Effects

- 2-Amino-5-(2,4-dihydroxyphenyl) Derivatives: Demonstrated IC₅₀ values of 70–170 μM against breast and colon cancer cells, surpassing cisplatin in some cases . Hydroxyl groups enable hydrogen bonding with cellular targets.

- Brominated Derivatives: Limited direct data, but bromine’s hydrophobicity may enhance tumor cell penetration. Analog 4ClABT (chlorophenyl derivative) showed dose-dependent antiproliferative activity without toxicity to normal cells .

- Nitro-Substituted Derivatives : Moderate activity (IC₅₀: 120–160 μM) attributed to electron-deficient aromatic systems disrupting cancer cell replication .

Antimicrobial Activity

- Nitro- and Methoxy-Substituted Analogs: 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Corrosion Inhibition

- 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1): Achieved 75% inhibition efficiency via protective film formation on mild steel, outperforming 3-nitrophenyl analogs (a2, 60%) . Bromine’s steric bulk likely enhances adsorption on metal surfaces.

Electronic and Spectroscopic Properties

- DFT Calculations: Nitro and bromine substituents reduce electron density on the thiadiazole ring, increasing electrophilicity.

- Fluorescence : Hydroxyl-substituted TS exhibits dual emission (λ = 400–500 nm), while brominated analogs may quench fluorescence due to heavy atom effects .

Biological Activity

2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties supported by recent research findings.

1. Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system is characterized by its unique structure comprising nitrogen and sulfur atoms that contribute to its biological effects. Compounds containing this moiety have been extensively studied for their potential in medicinal chemistry due to their ability to interact with various biological targets.

2. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Synthesis and Testing : Various studies have synthesized 2-amino-1,3,4-thiadiazole derivatives and tested them against a range of pathogens. For example, compounds have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Case Study : A study by Siddiqui et al. demonstrated that specific derivatives exhibited up to 80% inhibition against S. aureus and significant antifungal activity against Candida albicans .

3. Anticancer Properties

The anticancer potential of this compound has been supported by various studies:

- Cytotoxicity Studies : Compounds in this class have shown cytotoxic effects against several cancer cell lines. For instance, a study reported IC50 values ranging from 0.74 to 10 µg/mL for different derivatives against human colon cancer cell lines .

- Mechanism of Action : The mechanism often involves the inhibition of cell proliferation through apoptosis induction or cell cycle arrest .

4. Anti-inflammatory Activity

Recent investigations have highlighted the anti-inflammatory properties of thiadiazole derivatives:

- In Vitro Studies : Certain derivatives have been identified as potent inhibitors of prostaglandin E2 (PGE2) biosynthesis in macrophage cell lines. For example, one compound showed an IC50 value in the nanomolar range for inhibiting PGE2 synthesis .

- In Vivo Efficacy : In animal models, these compounds demonstrated significant reductions in inflammatory markers and leukocyte counts following treatment with zymosan .

5. Summary of Biological Activities

6. Conclusion

The compound this compound exhibits promising biological activities across various domains including antimicrobial and anticancer effects. The ongoing research into its mechanisms and applications could lead to the development of new therapeutic agents targeting infectious diseases and cancer.

This comprehensive understanding of its biological activity underscores the importance of thiadiazole derivatives in pharmaceutical research and development. Further studies are necessary to optimize these compounds for clinical use while minimizing potential toxicity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole?

The synthesis typically involves cyclization reactions using thiosemicarbazide derivatives and substituted benzaldehydes. A standard protocol includes refluxing 2,4-dibromophenylacetic acid hydrazide with phosphorus oxychloride (POCl₃) as a solvent and cyclization agent. Post-reaction, the mixture is cooled, poured into ice water, and crystallized using ethanol-water systems to yield the product (65–75% yields). Alternative routes involve reacting thiosemicarbazides with aryl halides under acidic conditions, followed by purification via column chromatography .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization relies on spectroscopic and analytical techniques:

- FT-IR : Confirms functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–S vibrations at 650–750 cm⁻¹).

- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–8.1 ppm for dibromophenyl) and amine protons (δ 5.5–6.0 ppm).

- Elemental analysis : Validates C, H, N, S, and Br content (theoretical vs. experimental).

- Melting point : Consistency with literature values (e.g., 226–230°C for brominated analogs) .

Q. What role do bromine substituents play in modulating reactivity and stability?

The 2,4-dibromophenyl group enhances electrophilic aromatic substitution resistance and increases lipophilicity, improving membrane permeability in biological assays. Bromine’s electron-withdrawing effect stabilizes the thiadiazole ring, reducing degradation under acidic conditions. Comparative studies with mono-bromo and fluoro analogs show higher thermal stability (ΔHf = +180–200 kJ/mol) .

Advanced Research Questions

Q. What molecular mechanisms underlie its antiproliferative activity in cancer cells?

In vitro studies on analogous compounds (e.g., 4ClABT) demonstrate dose-dependent inhibition of DNA synthesis (IC₅₀ = 15–25 µM) via BrdU incorporation assays. The compound induces G1/S cell cycle arrest in non-small cell lung carcinoma (A549) by downregulating ERK phosphorylation, reducing cyclin D1 expression. Morphological changes (e.g., cytoplasmic vacuolation) and reduced motility (wound assay) are observed at sub-cytotoxic concentrations .

Q. How do fluorescence properties of this compound enable its use as a molecular probe?

Structural analogs (e.g., TB, TS) exhibit dual fluorescence in liposomal systems due to excited-state intramolecular proton transfer (ESIPT). The 2,4-dibromophenyl group enhances quantum yield (Φ = 0.45–0.60) and Stokes shift (>100 nm), making it suitable for pH-sensitive imaging. Applications include tracking membrane dynamics in DPPC liposomes and detecting sulfhydryl groups in proteins via fluorescence quenching .

Q. What computational approaches predict its binding affinity to biological targets?

Molecular docking (AutoDock Vina) and DFT studies reveal strong interactions with Bcl-2 (ΔG = −9.2 kcal/mol) and EGFR kinase (ΔG = −8.7 kcal/mol). The dibromophenyl moiety forms halogen bonds with Thr830 and Lys721, while the thiadiazole ring engages in π-π stacking with Phe723. MD simulations (NAMD) confirm stability in binding pockets over 100 ns trajectories .

Q. How do substituent variations affect structure-activity relationships (SAR)?

SAR studies on 5-aryl-1,3,4-thiadiazoles indicate:

- Electron-withdrawing groups (Br, NO₂) : Enhance antiproliferative activity (IC₅₀ reduced by 40% vs. methyl analogs).

- Hydroxyl groups : Improve solubility but reduce membrane permeability (logP decreases by 1.2 units).

- Sulfonamide derivatives : Increase selectivity for tyrosine kinases (e.g., VEGFR-2 inhibition at 0.8 µM) .

Q. What thermodynamic properties govern its stability under varying conditions?

Differential scanning calorimetry (DSC) shows a melting endotherm at 228°C (ΔH = 180 J/g). Gas-phase stability (ΔGf = +95 kJ/mol) is higher than methyl or ethyl analogs due to bromine’s inductive effects. Aqueous solubility (0.12 mg/mL at pH 7.4) improves in DMSO or PEG-400 solutions (up to 8 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.